molecular formula C15H17N3O3S2 B2613186 Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate CAS No. 394234-01-6

Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate

Cat. No.: B2613186
CAS No.: 394234-01-6
M. Wt: 351.44
InChI Key: DZSSHAUYCIRFMV-UHFFFAOYSA-N
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Description

The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent parts, including the thiadiazole ring and the various functional groups attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of thiadiazole derivatives include solubility in water and other polar solvents .

Scientific Research Applications

Materials Science Applications

The study by Shafi et al. (2021) on the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives reveals applications in industrial and photoelectronic devices. The compounds demonstrated good thermal stability and potential for use in photoelectronic applications due to their photoluminescence properties (Shafi, Rajesh, & Senthilkumar, 2021).

Pharmacological Applications

Several studies focus on the antimicrobial and pharmacological potential of compounds related to Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, showing antimicrobial activities against various pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008). Another study by Attimarad et al. (2017) synthesized ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, evaluating their anti-inflammatory, analgesic, and antioxidant activities. These compounds, particularly those with halogen substitution, exhibited significant pharmacological activities, comparable to known drugs like indomethacin and aspirin (Attimarad, Khedr, & Aldhubiab, 2017).

Organic Synthesis

Research by Maadadi et al. (2016) on the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles highlights the compound's versatility in organic synthesis. This study illustrates the compound's reactivity, forming various derivatives through nucleophilic substitution and providing insights into the synthesis of novel organic compounds (Maadadi, Pevzner, & Petrov, 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a thiadiazole ring, have been found to exhibit a broad range of biological activities . These activities include antimicrobial, antifungal, antiviral, and antitumor effects, suggesting that Ethyl 2-((1-oxo-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)propan-2-yl)thio)acetate may interact with a variety of cellular targets.

Mode of Action

It is known that compounds containing a thiadiazole ring can interact with their targets in various ways, leading to changes in cellular function . For instance, they may inhibit the activity of certain enzymes, disrupt cell membrane integrity, or interfere with DNA replication.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Based on the known activities of similar compounds, it may inhibit the growth of certain types of cells, disrupt cellular processes, and induce cell death .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors These could include the pH and temperature of the surrounding environment, the presence of other compounds, and the specific characteristics of the target cells

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. Given the diverse biological activities of thiadiazole derivatives, this compound could have potential uses in various fields, including medicine and pharmacology .

Properties

IUPAC Name

ethyl 2-[1-oxo-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-3-21-12(19)9-22-10(2)13(20)16-15-18-17-14(23-15)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSSHAUYCIRFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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